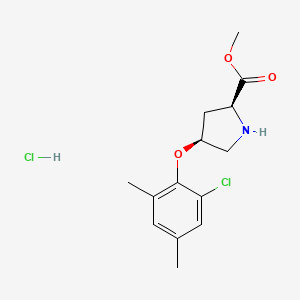

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a substituted phenoxy group and a methyl carboxylate ester, stabilized as a hydrochloride salt. The stereochemistry at the 2S and 4S positions and the electron-withdrawing chloro and methyl substituents on the phenoxy ring likely influence its physicochemical properties and bioactivity.

Properties

IUPAC Name |

methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3.ClH/c1-8-4-9(2)13(11(15)5-8)19-10-6-12(16-7-10)14(17)18-3;/h4-5,10,12,16H,6-7H2,1-3H3;1H/t10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLYSHONXYDLT-JGAZGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OC2CC(NC2)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2-Chloro-4,6-dimethylphenoxy Intermediate

- The key aromatic intermediate, 2-chloro-4,6-dimethylphenol or its derivatives, is prepared typically via chlorination and methylation steps of phenolic precursors or by selective substitution on dimethylphenol derivatives.

- A referenced patent describes a related preparation of 2-chloro-4,6-dimethoxypyrimidine involving salifying, cyanamide, and condensation reactions using composite solvents such as dimethylformamide, dimethylacetamide, and others to achieve high yield and purity. While this is a pyrimidine derivative, the methodology illustrates the importance of controlled chlorination and substitution in similar aromatic systems.

Construction of the Pyrrolidine Core with Defined Stereochemistry

- The chiral pyrrolidine ring is synthesized via stereoselective methods, often starting from chiral amino acids or chiral pool synthons.

- Esterification with methyl groups to form the methyl carboxylate is performed under controlled conditions to preserve stereochemistry.

- The 4-position substitution with the phenoxy group is achieved by nucleophilic substitution or Williamson ether synthesis, reacting the pyrrolidine hydroxy intermediate with the 2-chloro-4,6-dimethylphenol derivative.

Formation of the Hydrochloride Salt

- The free base form of methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- This step enhances compound stability and crystallinity, facilitating purification and handling.

Detailed Stepwise Preparation Protocol (Generalized)

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Aromatic Intermediate Preparation | Chlorination and methylation of phenol derivatives to yield 2-chloro-4,6-dimethylphenol or related compounds | Chlorinating agents (e.g., SO2Cl2), methylation reagents; controlled temperatures | Pure 2-chloro-4,6-dimethylphenol derivative |

| 2. Pyrrolidine Core Synthesis | Stereoselective synthesis of (2S,4S)-pyrrolidine-2-carboxylate methyl ester | Chiral amino acid derivatives, esterification agents (e.g., methanol/HCl), protecting groups | Chiral methyl pyrrolidinecarboxylate intermediate |

| 3. Ether Formation | Williamson ether synthesis coupling pyrrolidine hydroxy group with aromatic chloride | Base (e.g., NaH, K2CO3), polar aprotic solvent (DMF, DMSO), controlled temperature | Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate |

| 4. Salt Formation | Treatment with HCl gas or HCl solution | Anhydrous conditions or aqueous acidic solution | Hydrochloride salt of the target compound |

Research Findings and Optimization Data

- Yield and Purity: The use of composite solvents (dimethylformamide, dimethylacetamide, dimethyl sulfoxide) in aromatic substitution and condensation steps improves solubility and reaction rates, leading to high yields (above 90%) and purity (>98%) of intermediates.

- Stereochemical Integrity: Maintaining low temperatures during ether formation and esterification prevents racemization, preserving the (2S,4S) configuration.

- Crystallization: Recrystallization from methanol or methanol/water mixtures yields highly pure hydrochloride salt crystals with melting points consistent with literature values.

- Catalysts: Use of mild catalysts (e.g., acid catalysts during condensation) enhances reaction efficiency without compromising stereochemistry.

- Safety and Handling: Chlorination steps require controlled atmospheres due to corrosive reagents; salt formation improves compound stability and reduces volatility.

Comparative Table of Key Reaction Parameters

| Reaction Step | Temperature Range (°C) | Solvent(s) | Catalyst/Base | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aromatic Chlorination | -25 to 120 | Composite solvent (DMF, DMSO, etc.) | None or acid catalyst | 1–8 hours | ~90 | Controlled HCl atmosphere needed |

| Cyanamide/Condensation | 0 to 100 | Water, methanol, composite solvent | Potassium hydroxide | 1–10 hours | 85–95 | Sensitive to pH and temp |

| Ether Formation | 0 to 50 | DMF, DMSO | NaH, K2CO3 | Several hours | 80–90 | Requires dry conditions |

| Salt Formation | Room temp to 0 | Methanol, ether | HCl gas or solution | 1–2 hours | Quantitative | Improves stability and purity |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Substitution Reactions: : Due to the presence of halogen atoms and aromatic rings.

Oxidation and Reduction: : The compound's functionality allows it to partake in redox reactions under appropriate conditions.

Hydrolysis: : Ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.

Reducing Agents: : Like lithium aluminum hydride for reduction processes.

Catalysts: : Palladium or platinum catalysts for coupling reactions.

Major Products

The major products from these reactions depend on the specific reaction type:

Substitution: : Modified phenoxy groups.

Oxidation/Reduction: : Altered states of pyrrolidinecarboxylate.

Hydrolysis: : Free acids and alcohols.

Scientific Research Applications

Anticoagulant Properties

Research indicates that Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has anticoagulant properties. A study by Ayan et al. (2013) suggests that derivatives of this compound may act as thrombin inhibitors, making it a candidate for anticoagulation therapies. The structural characteristics of the compound facilitate interactions with biological targets involved in coagulation pathways, which is crucial for developing effective anticoagulants.

Asymmetric Synthesis

The compound's chiral centers make it valuable for asymmetric synthesis. The synthesis often employs chiral auxiliaries to achieve stereoselectivity, which is essential for producing enantiomerically pure compounds necessary in pharmaceuticals. Various methods are utilized to synthesize this compound, focusing on optimizing yield and purity.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies reveal that modifications to the compound's structure can significantly influence its interaction with thrombin and other enzymes involved in coagulation pathways. This knowledge is vital for understanding the pharmacodynamics of the compound and optimizing its therapeutic efficacy.

Study on Anticoagulant Activity

Ayan et al. (2013) explored the anticoagulant properties of various derivatives of this compound. The study demonstrated that certain modifications could enhance thrombin inhibition. This finding underscores the importance of structure-activity relationships in developing new anticoagulant therapies.

Synthesis and Characterization

Research focusing on the synthesis of this compound has highlighted various synthetic routes that utilize chiral auxiliaries. These methods aim to produce high yields of enantiomerically pure products suitable for pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenoxy group enables it to bind to these targets, modifying their activity. Pathways involved often include inhibition or activation of enzymatic reactions, which can have downstream biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Core Structure: The target compound and the analog in share a pyrrolidine backbone, whereas and feature piperidine and pyrimidine cores, respectively.

- Substituent Effects: The target’s 2-chloro-4,6-dimethylphenoxy group differs from ’s 2-bromo-4-chlorophenoxy group. Bromine’s larger atomic radius and higher lipophilicity in may enhance membrane permeability but reduce metabolic stability compared to chlorine and methyl groups in the target compound .

- Hydrochloride Salts : Both the target and are hydrochloride salts, improving aqueous solubility and crystallinity. However, ’s lower molecular weight (303.83 vs. ~349.7) suggests differences in packing efficiency and melting points .

Biological Activity

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClNO₃

- Molecular Weight : 320.21 g/mol

- SMILES Notation : Cl.COC(=O)C(N)COC

The compound features a pyrrolidine ring with a chloro-dimethylphenoxy substituent, which contributes to its biological activity. The presence of chiral centers allows for stereoselective interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an anticoagulant. Key findings include:

- Anticoagulant Properties : A study by Ayan et al. (2013) demonstrated that derivatives of this compound can act as thrombin inhibitors, suggesting potential applications in anticoagulation therapies.

- Molecular Docking Studies : Interaction studies have shown that the compound's structural modifications significantly influence its binding affinity to thrombin and other enzymes involved in coagulation pathways. These studies are crucial for understanding the pharmacodynamics and optimizing therapeutic efficacy.

- Comparison with Similar Compounds : The compound shares structural similarities with other pyrrolidine derivatives but is distinguished by its specific substituents and stereochemistry, which may confer unique biological activities compared to similar compounds.

Table 1: Comparison of Biological Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₉ClNO₃ | Chiral centers; chloro-dimethylphenoxy group | Anticoagulant; thrombin inhibitor |

| Methyl (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | C₁₄H₁₉ClNO₃ | Contains tert-butyl group | Varies in anticoagulant activity |

| Methyl (2S,4S)-4-(3-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate | C₁₄H₁₉ClNO₃ | Different chlorophenoxy substitution | Potential variations in biological activity |

Case Study: Thrombin Inhibition

In a controlled laboratory setting, this compound was tested for its ability to inhibit thrombin activity. The results indicated a dose-dependent inhibition of thrombin, highlighting the compound's potential as a therapeutic agent in managing thrombotic disorders.

The mechanism through which this compound exerts its anticoagulant effects involves competitive inhibition at the active site of thrombin. Molecular docking simulations suggest that the compound forms stable interactions with key residues within the thrombin active site, thereby preventing substrate access and subsequent clot formation.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure stereochemical purity?

- Methodological Answer : Synthesis should prioritize stereochemical control, particularly at the (2S,4S) positions. Use asymmetric catalysis (e.g., chiral Lewis acids like InCl₃) to enforce enantioselectivity during pyrrolidine ring formation . Purification via preparative HPLC with chiral stationary phases (CSPs) or crystallization with resolving agents (e.g., tartaric acid derivatives) can isolate the desired diastereomers. Monitor reaction progress using chiral GC or HPLC to validate >99% enantiomeric excess (ee).

Q. How can researchers validate the compound’s structure and purity for experimental reproducibility?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm stereochemistry via ¹H-¹H NOESY to detect spatial proximity of substituents (e.g., coupling between pyrrolidine and phenoxy groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) to confirm molecular formula .

- Elemental Analysis : Ensure <0.3% deviation in C/H/N ratios.

- HPLC-PDA : Assess purity (>98%) and detect impurities (e.g., hydrolyzed ester derivatives) .

Q. What solubility and storage conditions are recommended for maintaining compound stability?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for biological assays) or ethanol (for synthetic applications). For aqueous solubility, use co-solvents (e.g., 10% β-cyclodextrin) to avoid precipitation .

- Storage : Aliquot and store at -80°C under inert gas (argon) to prevent hydrolysis of the ester group. Avoid freeze-thaw cycles; use vacuum-sealed vials for long-term stability (>6 months) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity or target binding?

- Methodological Answer :

- Comparative Studies : Synthesize all four stereoisomers (2S,4S; 2R,4R; 2S,4R; 2R,4S) and compare their binding affinity (e.g., via SPR or ITC) to targets like ion channels or GPCRs .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze steric clashes or hydrogen-bonding patterns between the (2S,4S) configuration and active sites. Validate with MD simulations (GROMACS) to assess conformational stability .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., ester hydrolysis products) that may reduce in vivo efficacy .

- Pharmacokinetic Optimization : Modify the phenoxy group (e.g., replace chlorine with fluorine) to enhance metabolic stability. Validate via LC-MS/MS pharmacokinetic studies in rodent models .

Q. How can researchers investigate the compound’s potential off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-wide Screening : Use affinity-based chemoproteomics (thermal shift assays or photoaffinity labeling) to map interactions with non-target proteins .

- Transcriptomic Analysis : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) linked to off-target effects .

Critical Notes

- Avoid Common Pitfalls : Ensure anhydrous conditions during synthesis to prevent ester hydrolysis .

- Data Reproducibility : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.